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Compound of Interest

Compound Name: ODM-203

Cat. No.: B8093364

ODM-203 is a novel, orally available tyrosine kinase inhibitor that demonstrates potent and
equipotent inhibition of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular
Endothelial Growth Factor Receptors (VEGFRS).[1][2] Genetic alterations in the FGFR
signaling pathway and the upregulation of VEGFR are common drivers of tumor growth,
proliferation, and angiogenesis across various cancer types.[2][3] ODM-203's dual inhibitory
mechanism presents a promising strategy to overcome resistance mechanisms associated with
single-pathway targeting and to enhance anti-tumor activity.[2][4]

This guide provides a comparative analysis of ODM-203's anti-tumor effects, supported by
preclinical experimental data, and outlines the methodologies used in these validation studies.

Mechanism of Action: Dual Inhibition of Pro-Tumorigenic
Pathways

ODM-203 exerts its anti-neoplastic effects by simultaneously blocking the signaling cascades
initiated by FGFRs and VEGFRs.[1] The binding of their respective ligands (FGF and VEGF) to
these receptors triggers receptor dimerization and autophosphorylation, activating downstream
pathways such as the MAPK and PI3K/Akt pathways. These pathways are crucial for cell
proliferation, survival, migration, and angiogenesis.[5] By inhibiting the kinase activity of both
receptor families, ODM-203 effectively shuts down these critical tumor-promoting signals.[6]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b8093364?utm_src=pdf-interest
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/vegfr-fgfr-inhibitor-odm-203
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7709506/
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://aacrjournals.org/cancerres/article/75/15_Supplement/4133/603208/Abstract-4133-ODM-203-a-novel-selective-and
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/vegfr-fgfr-inhibitor-odm-203
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-18-0204/1900091/1535-7163_mct-18-0204v1.pdf
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://aacrjournals.org/mct/article-pdf/18/1/28/1859134/28.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

FGF VEGF

: H--
——p>| FGFR > VEGFR

FRS2 PI3K/Akt Pathway

'

MAPK Pathway
(RAS-RAF-MEK-ERK)

Cell Proliferation

Click to download full resolution via product page
Caption: ODM-203 dual inhibition of FGFR and VEGFR signaling pathways.

Comparative Performance Data
In Vitro Kinase and Cellular Inhibition

ODM-203 has demonstrated low nanomolar inhibitory concentrations (IC50) against a panel of
FGFR and VEGFR kinases.[7] Its potency is comparable in both biochemical assays and
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cellular models, where it effectively suppresses proliferation in FGFR-dependent cancer cell

lines and inhibits VEGF-induced endothelial tube formation.[2][8]

Table 1: In Vitro Inhibitory Activity of ODM-203 and Comparators

ODM-203 IC50 Lucitanib IC50 AZD-4547 IC50 Dovitinib IC50
Target/Assay
(nmoliL) (nmoliL) (nmoliL) (nmoliL)
Kinase Assays
Data not - -
FGFR1 11 ) Not specified Not specified
available
Data not -~ N
FGFR2 16 ) Not specified Not specified
available
Data not . »
FGFR3 6 ) Not specified Not specified
available
Data not
FGFR4 35 ) Not specified Not specified
available
Data not ) »
VEGFR1 26 ] Not applicable Not specified
available
Data not _ -
VEGFR2 9 ) Not applicable Not specified
available
Data not _ N
VEGFR3 5 ) Not applicable Not specified
available
Cellular Assays
H1581 (FGFR1- 104 Similar to ODM- Data not Data not
dependent) 203 available available
SNU16 (FGFR2- - Similar to ODM- Data not Data not
Not specified ] .
dependent) 203 available available
RT4 (FGFR3- 102 Similar to ODM- Data not Data not
dependent) 203 available available
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| HUVEC Tube Formation (VEGFR) | 33 | 1 | Not applicable | Not applicable |

Data sourced from multiple preclinical studies.[6][7][8]Lucitanib was noted to be more potent in
suppressing VEGFR-induced tube formation but less potent in suppressing FGFR-dependent
cell proliferation compared to ODM-203.[5][6]

In Vivo Anti-Tumor Efficacy

In animal models, orally administered ODM-203 has shown significant, dose-dependent anti-
tumor activity in various FGFR-dependent and angiogenesis-dependent xenograft models.[6][9]

Table 2: In Vivo Efficacy of ODM-203 in Xenograft Models

. Tumor Growth
Xenograft Key Genetic Dose

Cancer Type . Inhibition (TGI)
Model Alteration (mglkgl/day)
(%)
Bladder FGFR3-
RT4 20 37%
Cancer dependent
FGFR3-
RT4 Bladder Cancer 40 92%
dependent
] FGFR2- Significant
SNU16 Gastric Cancer 30 ]
dependent reduction

| Renca (Orthotopic) | Kidney Cancer | Angiogenesis-dependent | 7, 20, 40 | 75% (primary TGlI)
|

Data sourced from in vivo studies.[6][9][10]

Modulation of the Tumor Microenvironment

Beyond direct inhibition of tumor cell growth and angiogenesis, ODM-203 has been shown to
modulate the tumor immune microenvironment.[2][8] In a syngeneic mouse model, treatment
with ODM-203 led to a significant decrease in the expression of immune checkpoints PD-1 and
PD-L1 on CD8+ T cells and NK cells, which was correlated with increased activation of CD8+ T
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cells.[8][9] This suggests that ODM-203 may also exert its anti-tumor effects by enhancing the
host's anti-tumor immunity.

Experimental Protocols
In Vitro Kinase Assays

Recombinant human FGFR and VEGFR kinases were used in biochemical assays to
determine the IC50 values of ODM-203. The assays typically involve incubating the kinase, a
substrate (e.g., a synthetic peptide), and ATP with varying concentrations of the inhibitor. The
kinase activity is then measured by quantifying the amount of phosphorylated substrate, often
through methods like ELISA or radiometric assays.

Cell Proliferation Assay

FGFR-dependent human cancer cell lines (e.g., H1581, SNU16, RT4) were seeded in 96-well
plates and allowed to attach overnight.[7] The cells were then treated with a range of
concentrations of ODM-203 or comparator compounds for 96 hours.[7] Cell viability was
assessed using a metabolism-based assay (e.g., CellTiter-Glo®), and IC50 values were
calculated from the dose-response curves.

Endothelial Tube Formation Assay

Human Umbilical Vein Endothelial Cells (HUVECS) were seeded on a layer of Matrigel in the
presence of VEGF to induce tube formation.[8] Various concentrations of ODM-203 were
added to assess the inhibitory effect on this process, which mimics angiogenesis. The extent of
tube formation was quantified after a set incubation period by measuring the total tube length
or the number of branch points.

In Vivo Xenograft Studies

The following workflow is representative of the in vivo studies conducted to evaluate ODM-
203's efficacy.
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Caption: General workflow for in vivo xenograft model studies.

Female athymic nude mice were subcutaneously inoculated with cells from an appropriate
cancer cell line.[6] Once tumors reached a specified volume, the mice were randomized into
treatment and vehicle control groups. ODM-203 was administered orally once daily for a period
of 21 days.[6][9] Tumor volumes and body weights were measured regularly. At the end of the
study, tumors were excised for pharmacodynamic analysis, including the assessment of target
inhibition (e.g., phosphorylation of FGFR and FRS2) via immunohistochemistry or western
blotting.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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